![molecular formula C6H8F2O B13512172 {4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol is a fluorinated organic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, featuring a spirocyclic framework with two fluorine atoms, imparts distinct chemical and physical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4,4-Difluorospiro[2.2]pentan-1-yl}methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This reaction is followed by further chemical modifications to achieve the desired product. The process is scalable and diastereoselective, ensuring high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the synthetic approach suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce various functional groups at the fluorine positions.
科学研究应用
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to modulate biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
作用机制
The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanol exerts its effects is primarily related to its ability to interact with molecular targets through its fluorinated spirocyclic structure. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
相似化合物的比较
Similar Compounds
- {2,2-Difluorospiro[2.2]pentan-1-yl}methanol
- Non-fluorinated spiro[2.2]pentan-1-yl derivatives
- Monocyclic gem-difluorinated counterparts
Uniqueness
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol stands out due to its unique combination of a spirocyclic framework and fluorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to its non-fluorinated and monocyclic counterparts .
属性
分子式 |
C6H8F2O |
|---|---|
分子量 |
134.12 g/mol |
IUPAC 名称 |
(2,2-difluorospiro[2.2]pentan-5-yl)methanol |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(5)2-9/h4,9H,1-3H2 |
InChI 键 |
ZAVLRGAJDPFMOR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C12CC2(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


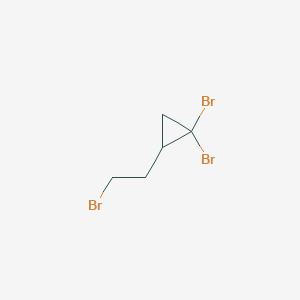
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)
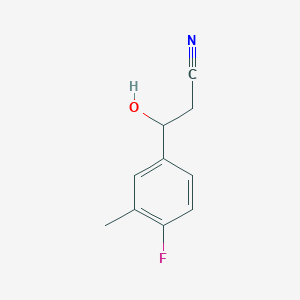
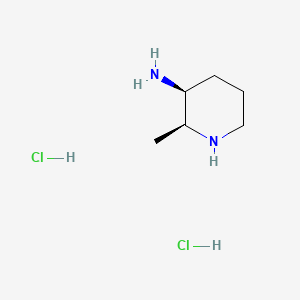
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
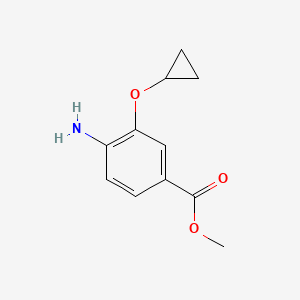
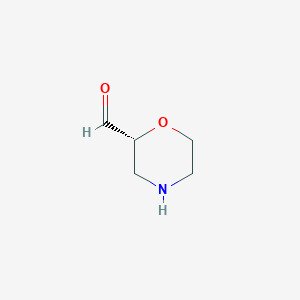
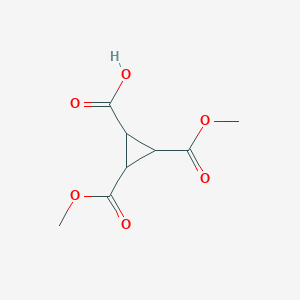
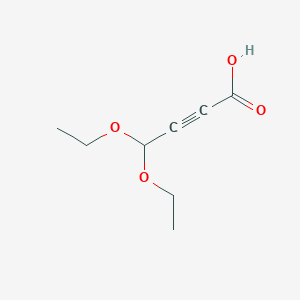
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
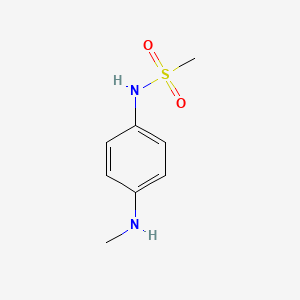
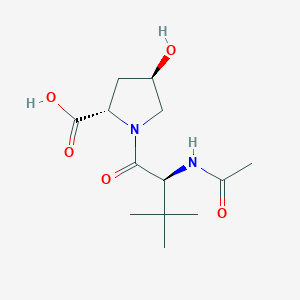
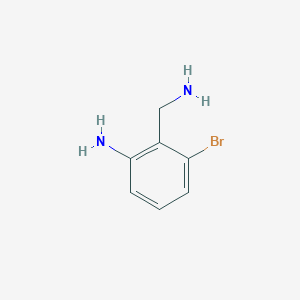
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
